2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride
Description
Chemical Identity and Nomenclature
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its molecular architecture:
- A piperazine ring substituted at the 1-position with an acetic acid group.
- A 4-bromo-2-fluorophenylmethyl moiety attached to the 4-position of the piperazine.
- Two hydrochloride counterions neutralizing the basic nitrogen atoms of the piperazine.
Key physicochemical properties and identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1258640-20-8 | |
| Molecular Formula | C₁₃H₁₈BrCl₂FN₂O₂ | |
| Molecular Weight | 404.1026 g/mol | |
| SMILES Notation | OC(=O)CN1CCN(CC1)Cc1ccc(cc1F)Br.Cl.Cl |
The dihydrochloride salt enhances aqueous solubility, a critical factor in pharmaceutical formulation. The bromine and fluorine atoms at the para and ortho positions of the phenyl ring introduce steric and electronic effects that influence molecular interactions, as observed in analogous compounds.
Historical Context in Piperazine Derivative Research
Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, initially gaining prominence as anthelmintics and later expanding into antipsychotics, antihistamines, and antidepressants. The structural flexibility of the piperazine ring—a six-membered diamine—allows for diverse functionalization, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
The incorporation of halogen atoms, particularly bromine and fluorine, emerged as a strategy to modulate bioactivity and metabolic stability. Bromine’s hydrophobic character enhances membrane permeability, while fluorine’s electronegativity alters electronic distribution, often improving target binding affinity. The synthesis of 2-{4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride reflects this trend, combining halogenation with acetic acid functionalization to explore novel structure-activity relationships.
Recent advancements, as evidenced by its catalog listing in 2019, position this compound within contemporary efforts to develop piperazine-based probes for receptor targeting and enzymatic inhibition. Its design parallels earlier analogues like prazosin (a quinazoline-piperazine hybrid) and clonidine (an imidazoline-piperidine derivative), which utilized halogenation for enhanced specificity.
Position Within Brominated Fluorophenylmethylpiperazine Analogues
This compound occupies a unique niche among brominated fluorophenylmethylpiperazine derivatives, distinguished by its acetic acid substituent and dihydrochloride salt. Comparative analysis with related structures reveals strategic design choices:
Substituent Effects :
- The 4-bromo-2-fluorophenyl group contrasts with sulfonamide-bearing analogues (e.g., 4-[(4-bromophenyl)sulfonyl]piperazines), where the sulfonyl group introduces hydrogen-bonding capabilities.
- The acetic acid moiety provides a carboxylate group for potential salt bridge formation, unlike neutral alkyl or aryl substitutions seen in compounds like N-phenyl-2-piperazin-1-ylacetamide.
Salt Formulation :
Structural Analogues :
- Compounds such as 2-(4-((benzyloxy)carbonyl)piperazin-1-yl)acetic acid hydrochloride (CAS 2306272-72-8) share the acetic acid-piperazine core but lack halogenation, underscoring the role of bromine and fluorine in electronic modulation.
- The brominated fluorophenylmethyl group aligns with trends in kinase inhibitor design, where halogen-aromatic interactions enhance binding to hydrophobic pockets.
Properties
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2.2ClH/c14-11-2-1-10(12(15)7-11)8-16-3-5-17(6-4-16)9-13(18)19;;/h1-2,7H,3-6,8-9H2,(H,18,19);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISGSXSFVHMEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Br)F)CC(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride typically involves multiple steps:
Formation of the Bromo-Fluorophenyl Intermediate: The initial step involves the bromination and fluorination of a benzene ring to form 4-bromo-2-fluorobenzyl bromide.
Piperazine Substitution: The bromo-fluorophenyl intermediate is then reacted with piperazine to form 4-[(4-bromo-2-fluorophenyl)methyl]piperazine.
Acetic Acid Addition: The final step involves the addition of acetic acid to the piperazine derivative, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Acid-Base Reactions: The acetic acid moiety can engage in acid-base reactions, forming salts and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride exhibit anticancer properties. In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of various cancer cell lines. For example, a related compound was tested by the National Cancer Institute (NCI) and showed significant antitumor activity across multiple cancer types, with mean growth inhibition values indicating its potential as a therapeutic agent .
Neuropharmacological Effects
The piperazine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. The structural similarity to known antipsychotics posits this compound as a candidate for further investigation in treating psychiatric disorders .
Synthesis of Novel Therapeutics
The synthesis of 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride can serve as a precursor for the development of new therapeutic agents. Its unique structure allows for modifications that could enhance biological activity or reduce side effects. Researchers are exploring its derivatives for improved efficacy against specific targets in disease pathways .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of piperazine-based compounds for their anticancer properties. The results indicated that derivatives of piperazine demonstrated effective inhibition of cell proliferation in several cancer lines, suggesting that 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride could be developed into a potent anticancer drug .
Case Study 2: Neuropharmacological Research
In another study focusing on piperazine derivatives, researchers evaluated the anxiolytic effects of similar compounds in animal models. The findings suggested that these compounds could modulate serotonin receptors, providing a basis for developing new treatments for anxiety disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromo-fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring facilitates its interaction with biological membranes. The acetic acid moiety may also play a role in modulating its activity and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a piperazine-acetic acid backbone with several clinically relevant molecules. Below is a detailed comparison of its structural, physicochemical, and functional attributes against analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Pharmacological Activity: The 4-bromo-2-fluorophenylmethyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the 4-chlorophenyl group in cetirizine. Bromine’s larger atomic radius may alter receptor binding kinetics, while fluorine’s electronegativity could enhance metabolic stability .
Solubility and Formulation :
- All dihydrochloride salts (e.g., cetirizine, levocetirizine) exhibit high water solubility (>10 mg/mL), critical for oral or injectable formulations. The target compound’s dihydrochloride form likely shares this trait .
Stereochemical Considerations :
- Levocetirizine’s (R)-enantiomer shows higher receptor affinity than the racemic cetirizine, underscoring the importance of chirality in optimizing therapeutic efficacy. The target compound lacks stereochemical data, suggesting room for enantiomeric studies .
Regulatory and Industrial Relevance :
- Compounds like cetirizine are listed in major pharmacopeias (USP, BP, JP), with strict purity standards (99.0–101.0%). The target compound may require similar rigorous characterization for pharmaceutical use .
Biological Activity
2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride, with the CAS number 1258640-20-8, is a compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is with a molecular weight of 404.10 g/mol. It is characterized by a piperazine moiety, which is commonly associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1258640-20-8 |
| Molecular Formula | C₁₃H₁₈BrCl₂FN₂O₂ |
| Molecular Weight | 404.10 g/mol |
| IUPAC Name | 2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]acetic acid; dihydrochloride |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride. For instance, derivatives with piperazine structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms (like bromine and fluorine) on the aromatic ring enhances the antimicrobial efficacy. Compounds with electron-donating groups tend to exhibit higher antimicrobial activity compared to those with electron-withdrawing groups.
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A (similar structure) | 1 | S. aureus |
| Compound B | 4 | E. coli |
| Compound C | 6 | K. pneumoniae |
| 2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride | TBD | TBD |
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of various piperazine derivatives, revealing that compounds similar to our target showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : Research indicates that piperazine-containing compounds may disrupt bacterial cell membranes or inhibit critical enzymatic pathways, leading to bactericidal effects .
- Pharmacokinetics and Toxicology : Preliminary assessments suggest that compounds in this class exhibit favorable pharmacokinetic profiles, with low toxicity in animal models during initial testing phases .
Q & A
Q. Yield Optimization Strategies :
- Solvent Choice : DMF or acetonitrile enhances solubility of intermediates.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
- Temperature Control : Reflux conditions (~80–100°C) for 12–24 hours ensure completion .
- Purification : Column chromatography (silica gel, eluent: EtOAc/petroleum ether) or recrystallization from ethanol improves purity (>95%) .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF vs. THF | +15% |
| Base | K₂CO₃ vs. NaHCO₃ | +20% |
| Reaction Time | 24h vs. 12h | +10% |
How can structural ambiguities in the compound be resolved using advanced analytical techniques?
Q. Advanced Research Focus
- X-ray Crystallography : Resolves stereochemical uncertainties. For similar piperazine derivatives, trifluoroacetate counterions stabilize crystal structures for analysis .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and fluoro groups). NOESY confirms spatial arrangement of the benzyl-piperazine moiety .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₄H₁₈BrF₂N₂O₂·2HCl) and detects isotopic patterns for bromine .
What biochemical pathways or targets are hypothesized for this compound based on structural analogs?
Basic Research Focus
Piperazine derivatives often target:
- GPCRs : Dopamine or serotonin receptors due to piperazine’s conformational flexibility .
- Enzyme Inhibition : Kinases or phosphodiesterases via the acetic acid moiety’s chelation potential.
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to simulate binding to dopamine D₂ receptors. Compare with known ligands (e.g., aripiprazole) for affinity predictions .
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) to assess antiproliferative activity, referencing bromophenyl analogs with IC₅₀ values <10 µM .
How does the compound’s stability vary under different pH and temperature conditions?
Q. Advanced Research Focus
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). LC-MS monitors decomposition products (e.g., hydrolysis of the acetic acid group).
- Thermal Stability : TGA/DSC analysis reveals decomposition above 200°C. Store at −20°C in anhydrous conditions to prevent HCl loss .
How can contradictory data on biological activity be reconciled in literature reviews?
Q. Methodological Approach
- Meta-Analysis : Use PRISMA guidelines to aggregate data from preclinical studies. Adjust for variables like cell line heterogeneity or assay protocols .
- Dose-Response Curves : Re-evaluate EC₅₀ values across studies to identify outlier methodologies .
What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
Q. Advanced Research Focus
- Substituent Modification : Replace bromo/fluoro groups with chloro or methyl to assess electronic effects on receptor binding .
- Biological Testing : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, HER2) using modified analogs .
What computational tools are effective for predicting the compound’s pharmacokinetic properties?
Q. Basic Research Focus
- ADMET Prediction : SwissADME or pkCSM estimates logP (∼2.5), moderate bioavailability (F ≈ 30%), and blood-brain barrier penetration .
- MD Simulations : GROMACS models interactions with lipid bilayers to predict membrane permeability .
What challenges arise in achieving >99% purity, and how are they addressed?
Q. Methodological Answer
- HPLC Purification : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Monitor for residual solvents (DMF) via GC-MS .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
How can solubility limitations in aqueous buffers be overcome for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
